(4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol
Overview
Description
(4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound belonging to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of methoxy groups at positions 4 and 7, along with a hydroxymethyl group at position 2, imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,7-dimethoxy-2-nitroaniline with formaldehyde in the presence of a reducing agent to form the desired benzimidazole derivative. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: (4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in the precursor can be reduced to an amino group during synthesis.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of 4,7-dimethoxy-1H-benzo[d]imidazole-2-carboxylic acid.
Reduction: Formation of 4,7-dimethoxy-1H-benzo[d]imidazol-2-ylamine.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
(4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of (4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4,7-Dimethoxy-1H-benzo[d]imidazole: Lacks the hydroxymethyl group, resulting in different chemical reactivity and biological activity.
2-Methyl-4,7-dimethoxy-1H-benzo[d]imidazole: Contains a methyl group instead of a hydroxymethyl group, affecting its solubility and interaction with biological targets.
4,7-Dimethoxy-1H-benzo[d]imidazol-2-ylamine: The amino group provides different reactivity compared to the hydroxymethyl group.
Uniqueness: (4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol is unique due to the presence of both methoxy and hydroxymethyl groups, which confer distinct chemical and biological properties. These functional groups enable a wide range of chemical modifications and interactions, making the compound versatile for various applications .
Properties
IUPAC Name |
(4,7-dimethoxy-1H-benzimidazol-2-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-14-6-3-4-7(15-2)10-9(6)11-8(5-13)12-10/h3-4,13H,5H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSNURLLTUKKSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)N=C(N2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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